molecular formula C5H5IN2 B1313604 2-Iodo-3-methylpyrazine CAS No. 58139-08-5

2-Iodo-3-methylpyrazine

Cat. No.: B1313604
CAS No.: 58139-08-5
M. Wt: 220.01 g/mol
InChI Key: YHDKNCREPBBGDD-UHFFFAOYSA-N
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Description

2-Iodo-3-methylpyrazine is a chemical compound that belongs to the group of pyrazines. It has a molecular weight of 220.01 . The compound is usually stored at 4 degrees Celsius and is available in powder form .


Molecular Structure Analysis

The IUPAC name for this compound is this compound . The InChI code is 1S/C5H5IN2/c1-4-5(6)8-3-2-7-4/h2-3H,1H3 . The ChemSpider ID is 9053933 .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 220.01 . It is a powder that is stored at 4 degrees Celsius . The melting point is between 40-41 degrees Celsius .

Scientific Research Applications

Homogeneous Catalysis

  • Aminocarbonylation Reactions : A study by Takács et al. (2007) demonstrated the use of 2-iodopyrazine in palladium-catalysed aminocarbonylation reactions to synthesize N-substituted nicotinamides and 3-pyridyl-glyoxylamides, which are of potential biological importance (Takács, Jakab, Petz, & Kollár, 2007).

Organic Synthesis

  • Pyrazine and Pyrimidine Derivatives : Plé et al. (1998) achieved lithiation of iodopyrazine followed by reaction with various electrophiles, resulting in the synthesis of new pyrazine and pyrimidine derivatives (Plé, Turck, Heynderickx, & Quéguiner, 1998).
  • Synthesis of 1-Methyl-3,4,5-trinitropyrazoles : Jianlong (2013) synthesized 1-Methyl-3,4,5-trinitropyrazole (MTNP) from N-methylpyrazole, involving iodination and nitration processes (Jianlong, 2013).

Photophysics and Photochemistry

  • Femtosecond Photoelectron Imaging : A study by Wumaierjiang et al. (2022) on 2-methylpyrazine explored its high vibrational dynamics and decay via intersystem crossing to the triplet state, which has implications in the field of photochemistry (Wumaierjiang et al., 2022).

Catalytic Reactions

  • Catalytic Ammoxidation : Lei (2005) investigated the mechanism of catalytic ammoxidation in the synthesis of 2-cyanopyrazine from 2-methylpyrazine, highlighting the role of specific catalysts (Lei, 2005).

Spectroscopy and Quantum Chemistry

  • Vibrational Spectrum and Internal Rotation : Arenas et al. (1988) investigated the infrared and Raman spectra of 2-methylpyrazine, offering insights into its internal rotation and thermodynamic functions (Arenas, López-Navarrete, Marcos, & Otero, 1988).

Corrosion Inhibition

  • Theoretical Evaluation of Corrosion Inhibition : Obot and Gasem (2014) studied the adsorption properties of 2-methylpyrazine derivatives for steel corrosion inhibition using quantum chemical calculations (Obot & Gasem, 2014).

Safety and Hazards

The safety information for 2-Iodo-3-methylpyrazine indicates that it is harmful if swallowed, in contact with skin, or if inhaled . It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is very toxic to aquatic life .

Biochemical Analysis

Biochemical Properties

2-Iodo-3-methylpyrazine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. The compound is known to participate in halogenation reactions, where it can act as a substrate for halogenase enzymes. These interactions often involve the formation of covalent bonds between the iodine atom of this compound and specific amino acid residues in the active sites of enzymes. This binding can lead to enzyme inhibition or activation, depending on the nature of the interaction .

Cellular Effects

The effects of this compound on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound can alter the activity of key signaling molecules, leading to changes in downstream signaling cascades. This can result in altered gene expression profiles, affecting various cellular functions such as proliferation, differentiation, and apoptosis . Additionally, this compound can impact cellular metabolism by interacting with metabolic enzymes, thereby influencing metabolic flux and energy production .

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. The iodine atom in the compound can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to enzyme inhibition or activation. This can result in changes in the catalytic activity of enzymes, affecting various biochemical pathways. Furthermore, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins, thereby modulating the transcriptional activity of target genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over time, leading to a decrease in its biological activity . Long-term exposure to the compound can result in cumulative effects on cellular processes, including alterations in cell signaling, gene expression, and metabolism .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit minimal or no adverse effects, while higher doses can lead to toxicity. Studies have shown that high doses of this compound can cause significant changes in cellular function, including enzyme inhibition, oxidative stress, and apoptosis . Additionally, threshold effects have been observed, where a certain dosage level is required to elicit a biological response .

Metabolic Pathways

This compound is involved in several metabolic pathways. It can be metabolized by enzymes such as cytochrome P450s, leading to the formation of various metabolites. These metabolites can further participate in biochemical reactions, influencing metabolic flux and metabolite levels. The compound’s metabolism can also involve conjugation reactions, where it is bound to molecules such as glucuronic acid or glutathione, facilitating its excretion from the body .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be taken up by cells through active transport mechanisms, where it binds to transport proteins on the cell membrane. Once inside the cell, this compound can be distributed to various cellular compartments, including the cytoplasm, nucleus, and mitochondria . Its localization and accumulation within specific tissues can influence its biological activity and effects on cellular function .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. The compound can be targeted to specific cellular compartments through post-translational modifications and targeting signals. For instance, it can be directed to the mitochondria by mitochondrial targeting sequences, where it can influence mitochondrial function and energy production . Additionally, this compound can localize to the nucleus, where it can interact with transcription factors and other nuclear proteins, modulating gene expression .

Properties

IUPAC Name

2-iodo-3-methylpyrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5IN2/c1-4-5(6)8-3-2-7-4/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHDKNCREPBBGDD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=CN=C1I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5IN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30446856
Record name 2-IODO-3-METHYLPYRAZINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30446856
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

58139-08-5
Record name 2-IODO-3-METHYLPYRAZINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30446856
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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